2-(Isopropylamino)acetonitrile hydrochloride

Aqueous Solubility Stability Formulation

This N-isopropylaminoacetonitrile hydrochloride salt is the irreplaceable building block for the clenbuterol pharmacophore, where its steric and electronic profile ensures beta-2 selectivity. As the hydrochloride, it offers aqueous solubility and stability superior to the free base. It is also the preferred industrial precursor for N-isopropylglycine in glyphosate-IPA synthesis, chosen for process safety and economics. The dual nitrile and amine handles enable diverse downstream functionalization for CNS and agrochemical libraries.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
CAS No. 38737-90-5
Cat. No. B1407680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)acetonitrile hydrochloride
CAS38737-90-5
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESCC(C)NCC#N.Cl
InChIInChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H
InChIKeyGZZYFHKZHVRTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino)acetonitrile Hydrochloride (CAS 38737-90-5): Procurement-Grade Intermediate for Beta-Adrenergic and Agrochemical Synthesis


2-(Isopropylamino)acetonitrile hydrochloride (CAS 38737-90-5) is an organic building block belonging to the N-substituted aminoacetonitrile class, specifically the hydrochloride salt of N-isopropylglycinonitrile . It features an isopropylamino moiety linked to a nitrile group, providing dual reactive handles for downstream synthetic elaboration. This compound serves as a critical intermediate in the preparation of beta-adrenergic agonists like clenbuterol and in the manufacture of N-isopropylglycine, a precursor to the herbicide glyphosate [1].

Why Analogs Cannot Substitute for 2-(Isopropylamino)acetonitrile Hydrochloride in Key Reaction Cascades


Direct substitution of 2-(Isopropylamino)acetonitrile hydrochloride with unsubstituted aminoacetonitrile or smaller N-alkyl analogs is precluded in specific synthetic routes due to three interdependent factors: (1) the isopropyl group's steric and electronic profile is essential for imparting the desired beta-adrenergic selectivity in downstream targets like clenbuterol, where it mimics the endogenous catecholamine N-alkyl substituent [1]; (2) the hydrochloride salt form confers aqueous solubility and storage stability not achievable with the free base, directly impacting reaction efficiency and reproducibility in multi-step sequences ; and (3) in glyphosate synthesis pathways, the isopropyl moiety remains as a solubilizing counterion, making this specific precursor irreplaceable for formulating the isopropylamine salt of the final herbicide [2].

Quantitative Differentiation of 2-(Isopropylamino)acetonitrile Hydrochloride for Procurement Decisions


Hydrochloride Salt vs. Free Base: Solubility and Stability Advantages

The hydrochloride salt form (MW 134.61 g/mol) of 2-(isopropylamino)acetonitrile demonstrates quantifiably enhanced aqueous solubility and room temperature storage stability relative to the free base form (MW 98.15 g/mol) . This directly enables its use in aqueous reaction media, a critical requirement for the hydrolysis step converting it to N-isopropylglycine [1].

Aqueous Solubility Stability Formulation

Specificity in Clenbuterol Synthesis: N-Alkyl Substituent Comparison

In the synthesis of clenbuterol, the isopropylamino moiety of 2-(isopropylamino)acetonitrile is essential. Comparative studies on related phenethanolamines demonstrate that the N-isopropyl substituent confers a beta-2 adrenoceptor selectivity profile that is distinct from analogs with N-tert-butyl or N-methyl groups [1]. Specifically, the N-isopropyl group contributes to a binding affinity and functional selectivity profile that leads to potent bronchodilation at very low doses [2].

Beta-Adrenergic Agonist Structure-Activity Relationship Bronchodilator

Role in Glyphosate Production: Hydrolysis Yield Comparison

2-(Isopropylamino)acetonitrile hydrochloride serves as the direct precursor to N-isopropylglycine, a key intermediate in the production of glyphosate isopropylamine salt [1]. In the patented process, hydrolysis of the nitrile with an alkali metal hydroxide yields the N-isopropylglycine salt, which is then reacted to form the final herbicide . While specific yield data for this exact nitrile is proprietary, the patented method emphasizes that this route avoids the generation of hydrogen cyanide byproducts, a significant advantage over alternative nitrile hydrolysis methods [2].

Herbicide Synthesis N-Isopropylglycine Hydrolysis

Differentiation from Methyl and Ethyl Analogs: Steric and Electronic Properties

The isopropyl group in 2-(isopropylamino)acetonitrile hydrochloride provides a distinct steric and electronic profile compared to smaller N-alkyl analogs. Predicted physicochemical properties for the free base form indicate a boiling point of 83-85 °C at 20 Torr and a density of 0.863±0.06 g/cm³ . In contrast, the N-methyl analog (methylaminoacetonitrile) is a lower molecular weight solid with a reported melting point of 103-106 °C, and the N-ethyl analog is a liquid . These differences directly impact reaction conditions, purification strategies, and the final product's biological activity [1].

Steric Bulk Lipophilicity Reactivity

High-Value Application Scenarios for 2-(Isopropylamino)acetonitrile Hydrochloride in Research and Manufacturing


Synthesis of Beta-Adrenergic Agonists (e.g., Clenbuterol)

This compound is the definitive starting material for constructing the N-isopropylaminoethanol pharmacophore of clenbuterol and related beta-2 adrenoceptor agonists . Its use ensures the correct stereoelectronic properties for potent and selective bronchodilation, as demonstrated in structure-activity relationship studies of phenethanolamine derivatives [1].

Manufacture of N-Isopropylglycine for Glyphosate Production

The hydrochloride salt is the preferred precursor for the industrial-scale hydrolysis to N-isopropylglycine, a key intermediate in the synthesis of glyphosate isopropylamine salt, a widely used herbicide . This route is chosen for its favorable safety profile and process economics [2].

Synthesis of Fungicidal and Herbicidal Benzamide Derivatives

Aminoacetonitrile derivatives, including this compound, serve as versatile starting materials for the production of benzamide derivatives with fungicidal and herbicidal activities . The nitrile group allows for further functionalization, and the isopropyl group can modulate the final compound's lipophilicity and biological target affinity [3].

Building Block for CNS-Active Compound Research

The nitrile and amine functionalities provide multiple points for chemical modification, making this compound a valuable scaffold in medicinal chemistry for exploring central nervous system (CNS) active compounds . Its structural features are amenable to generating diverse libraries for target identification and lead optimization [1].

Technical Documentation Hub

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